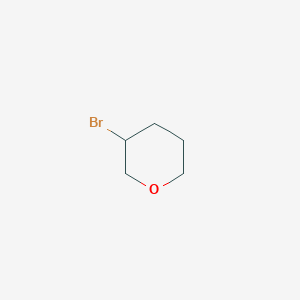
3-bromotetrahydro-2H-pyran
Vue d'ensemble
Description
3-Bromotetrahydro-2H-pyran is a chemical compound with the molecular formula C5H9BrO . It has an average mass of 165.028 Da and a monoisotopic mass of 163.983673 Da . The systematic name for this compound is this compound .
Synthesis Analysis
The synthesis of 2H-pyrans, including this compound, involves various physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . Several versatile synthetic methods have been reported in recent literature . For instance, a one-pot sequence via a Ag (I)-catalyzed propargyl-Claisen rearrangement of easily accessed propargyl vinyl ethers, followed by a base-catalyzed isomerization, and 6π-oxaelectrocyclization, leads to the formation of stable 2H-pyrans .Molecular Structure Analysis
The molecular structure of this compound consists of 9 Hydrogen atoms, 5 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom . The SMILES representation of this compound is C1CC(COC1)Br .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 178.0±33.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.7±3.0 kJ/mol, and the flash point is 69.2±26.5 °C . The compound has a molar refractivity of 32.5±0.3 cm3 .Mécanisme D'action
Target of Action
This compound is often used as a reagent in organic synthesis , but its specific biological targets, if any, remain to be identified.
Action Environment
The action, efficacy, and stability of 3-Bromotetrahydro-2H-pyran can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-bromotetrahydro-2H-pyran in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to handle and store. In addition, it is a highly volatile compound, so it can be used in a wide range of experiments. However, this compound is also highly flammable, so it must be handled with care.
Orientations Futures
There are several potential future directions for research involving 3-bromotetrahydro-2H-pyran. These include further studies into its mechanism of action and biochemical and physiological effects, as well as investigations into its potential use as a drug. In addition, this compound could be used in the synthesis of other compounds, such as pharmaceuticals, and as a starting material for other synthetic organic chemistry experiments. Finally, further research could be conducted into its potential use as a fuel additive or as a catalyst in chemical reactions.
Applications De Recherche Scientifique
Synthèse des 2H-pyranes
Le 3-bromotetrahydro-2H-pyran peut être utilisé dans la synthèse des 2H-pyranes . Les 2H-pyranes sont un motif structurel présent dans de nombreux produits naturels et constituent un intermédiaire clé stratégique dans la construction de nombreuses de ces structures .
Recherche en protéomique
Ce composé est un produit de spécialité pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce domaine est essentiel à notre compréhension de la biologie cellulaire et des mécanismes des maladies.
Études de synthèse organique
Le 2-(3-bromopropoxy)tétrahydro-2H-pyran, un composé apparenté, est utilisé dans des études de synthèse organique . La fonctionnalité alcoolique latente de ce bloc de construction bifonctionnel peut être générée en utilisant un acide aqueux .
Synthèse d'hétérocycles
Le cycle 2H-pyrane, qui fait partie de la structure du this compound, est souvent utilisé dans la synthèse d'hétérocycles . Les hétérocycles sont des composés cycliques qui ont des atomes d'au moins deux éléments différents comme membres de son ou ses cycles.
Études d'isomérie de valence
La nature des différents facteurs physico-chimiques affectant l'isomérie de valence entre les 2H-pyranes (2HP) et les 1-oxatriènes peut être étudiée en utilisant le this compound .
Construction de structures polycycliques
Le this compound peut être utilisé dans la construction de structures polycycliques fusionnées . Ces structures complexes se retrouvent souvent dans les produits naturels et les produits pharmaceutiques.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromooxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-5-2-1-3-7-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBAAVZEEPNKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482448 | |
| Record name | 3-bromotetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13047-01-3 | |
| Record name | 3-bromotetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromooxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



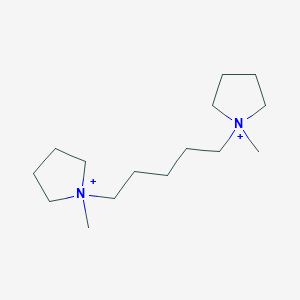
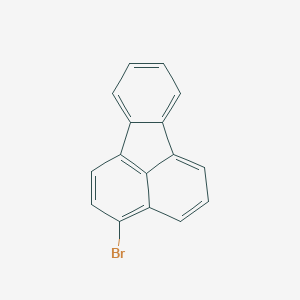
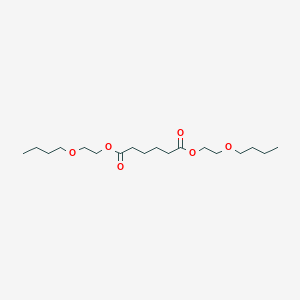
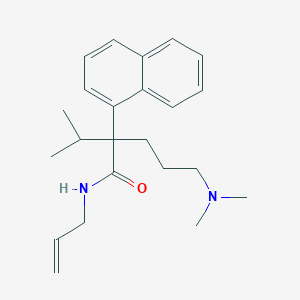








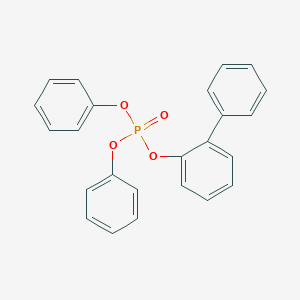
![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)